

Aclonifen herbicide synthesis starting from 2,3,4-Trichloronitrobenzene.

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Compound of Interest

Compound Name: 2,3,4-Trichloronitrobenzene

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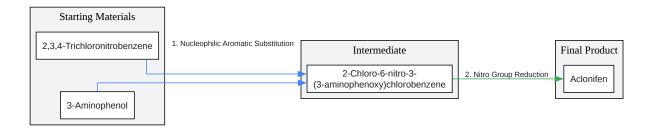
General Synthesis Pathway Overview

The synthesis of Aclonifen from **2,3,4-Trichloronitrobenzene** typically involves two main chemical transformations:

- Nucleophilic Aromatic Substitution (SNAAr): The first step is a nucleophilic aromatic substitution reaction. In this type of reaction, a nucleophile attacks an electron-deficient aromatic ring, leading to the substitution of a leaving group. In the case of Aclonifen synthesis, the phenoxide anion of 3-aminophenol acts as the nucleophile, displacing one of the chlorine atoms on the 2,3,4-Trichloronitrobenzene ring. This reaction is regioselective, meaning the substitution preferentially occurs at a specific position on the ring, influenced by the electronic effects of the nitro and chloro substituents.
- Reduction of the Nitro Group: The second key step is the reduction of the nitro group (-NO2) on the resulting intermediate to an amino group (-NH2). This is a common transformation in organic synthesis and can be achieved using various reducing agents. A standard method for this type of reduction is catalytic hydrogenation, which involves the use of hydrogen gas (H2) in the presence of a metal catalyst, such as palladium on carbon (Pd/C).

Below is a diagram illustrating this general chemical reaction pathway.





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Caption: General reaction pathway for the synthesis of Aclonifen.

This overview provides a high-level summary of the chemical principles involved in the synthesis of Aclonifen. For detailed experimental protocols, please refer to peer-reviewed scientific literature and established chemical safety guidelines. Always conduct chemical reactions in a properly equipped laboratory and with all necessary safety precautions in place.

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